Long‑Chain Acyl‑CoA Dehydrogenase (VLCAD) Activity: Palmitoleoyl‑CoA vs. Palmitoyl‑CoA
Palmitoleoyl‑CoA is converted to (2E,9Z)-hexadecadienoyl‑CoA by human very‑long‑chain acyl‑CoA dehydrogenase (VLCAD; EC 1.3.8.8) with 34.8% activity relative to the saturated reference substrate palmitoyl‑CoA [1]. This direct head‑to‑head comparison quantifies the impact of the pre‑existing cis‑9 double bond on the catalytic efficiency of the first β‑oxidation step, establishing that (2E,9Z)-hexadecadienoyl‑CoA is formed at a substantially lower rate than the analogous saturated product.
| Evidence Dimension | Relative enzyme activity (VLCAD, EC 1.3.8.8) |
|---|---|
| Target Compound Data | Product of palmitoleoyl‑CoA oxidation: (2E,9Z)-2,9-hexadecadienoyl‑CoA |
| Comparator Or Baseline | Palmitoyl‑CoA (100% activity reference) |
| Quantified Difference | 34.8% activity for palmitoleoyl‑CoA vs. palmitoyl‑CoA; i.e., a 2.87‑fold lower relative rate |
| Conditions | Human VLCAD, electron transfer flavoprotein as acceptor; assay conditions documented in BRENDA entry 398058 |
Why This Matters
This quantitative difference dictates that in vitro β‑oxidation reconstitution experiments must compensate for the reduced turnover of unsaturated substrates when (2E,9Z)-hexadecadienoyl‑CoA is the product.
- [1] BRENDA Enzyme Database. EC 1.3.8.8 – substrate entry: palmitoleoyl‑CoA + electron transfer flavoprotein, 34.8% activity compared to palmitoyl‑CoA (entry 398058). https://www.brenda-enzymes.org View Source
